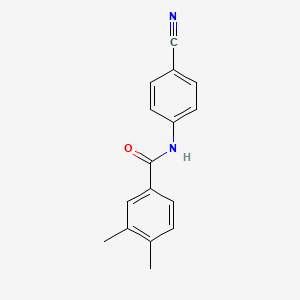

N-(4-cyanophenyl)-3,4-dimethylbenzamide

Description

Contextualization within Benzamide (B126) Derivatives and Nitrile-Containing Organic Compounds

N-(4-cyanophenyl)-3,4-dimethylbenzamide is structurally a member of two significant families of organic compounds: benzamide derivatives and nitrile-containing compounds.

Benzamide Derivatives: The benzamide functional group is a cornerstone in medicinal chemistry and pharmacology. Compounds featuring this amide linkage exhibit a wide array of biological activities and are found in numerous therapeutic agents. Researchers have synthesized and investigated various substituted benzamides as potential anti-inflammatory, anti-tumor, and enzyme-inhibiting agents. researchgate.netnih.gov The stability of the amide bond, combined with the synthetic accessibility of diverse substitution patterns on the aromatic rings, makes the benzamide scaffold a versatile platform for drug discovery and the development of new bioactive molecules. researchgate.net

Nitrile-Containing Organic Compounds: The nitrile, or cyano (-C≡N), group is another crucial functional group, particularly in the realm of drug design and materials science. Its strong electron-withdrawing nature and linear geometry influence a molecule's polarity, solubility, and ability to participate in intermolecular interactions such as hydrogen bonding. evitachem.com In medicinal chemistry, the nitrile group can act as a bioisostere for other functionalities like carbonyl or halogen groups, helping to modulate a compound's pharmacokinetic profile and binding affinity to biological targets. evitachem.com Beyond pharmaceuticals, cyanophenyl derivatives are explored for their unique properties in advanced materials, including liquid crystals and hole-transporting molecular materials for electronic devices. epj.orgresearchgate.net

Significance and Academic Research Trajectory of Substituted Aromatic Amides

Substituted aromatic amides, the broader class to which this compound belongs, are a subject of continuous and evolving academic research. The trajectory of this research has moved from fundamental synthesis to the rational design of complex molecules with highly specific functions.

Historically, research focused on developing robust methods for forming the amide bond. In recent years, the focus has shifted towards creating these structures with greater efficiency and precision, often for specific applications in medicine and materials science. For instance, a significant area of research involves the design of N-substituted benzamide derivatives as inhibitors of enzymes like histone deacetylases (HDACs), which play a role in cancer progression. nih.govresearchgate.net The structure-activity relationship (SAR) studies of these compounds are critical, as minor changes in substitution patterns can lead to significant differences in biological activity. nih.gov

Furthermore, fluorine substitution in benzamide crystals has been shown to suppress molecular disorder, a finding that has implications for the design of crystalline materials with predictable properties. acs.orgacs.org This highlights a research trend where substituted aromatic amides are not just seen as bioactive scaffolds but also as building blocks for functional organic materials with tailored solid-state characteristics.

Overview of Advanced Research Areas Pertaining to the Chemical Compound

While specific advanced research focused solely on this compound is not prominent in the literature, its structure suggests potential applicability in several cutting-edge fields based on the known functions of its constituent parts.

Medicinal Chemistry: The combination of a benzamide core and a cyanophenyl group makes it an analogue of compounds investigated for various therapeutic purposes. For example, N-substituted benzamides have been synthesized as potential anti-inflammatory agents. researchgate.net The cyanophenyl moiety is present in potent antagonists of biological targets like very late antigen-4 (VLA-4) and is used in derivatives developed as reversible inhibitors for enzymes such as Lysine Specific Demethylase 1. nih.govscispace.com Therefore, this compound could be a candidate for synthesis and screening in drug discovery programs targeting similar pathways.

Materials Science: Cyanophenyl derivatives are well-known for their use in liquid crystals and other organic materials where dipole moment and molecular shape are critical. epj.org Research into cyanophenyl-functionalized molecules has demonstrated their utility as hole-transporting materials, which are essential components in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The rigid, rod-like nature imparted by the linked aromatic rings in this compound could make it a building block for novel organic semiconductors or liquid crystalline materials.

Crystal Engineering: The study of how molecules pack in a solid state is crucial for controlling the physical properties of materials. Research on substituted benzamides has shown that small changes, such as the addition of a fluorine atom, can dramatically alter crystal packing and reduce disorder. acs.org The specific substitution pattern of this compound could lead to unique supramolecular assemblies governed by hydrogen bonding (via the amide N-H) and π–π stacking interactions, making it an interesting subject for crystallographic studies.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-3-6-14(9-12(11)2)16(19)18-15-7-4-13(10-17)5-8-15/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUBTOSNGYFMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355385 | |

| Record name | N-(4-cyanophenyl)-3,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333442-37-8 | |

| Record name | N-(4-Cyanophenyl)-3,4-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333442-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-cyanophenyl)-3,4-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for N 4 Cyanophenyl 3,4 Dimethylbenzamide and Its Analogues

Established Synthetic Pathways for Benzamide (B126) Scaffolds

The formation of the amide bond is a cornerstone of organic synthesis, and several well-established methods are routinely employed for the preparation of benzamide scaffolds. These traditional routes often involve the coupling of a carboxylic acid derivative with an amine or the transformation of nitrile precursors.

Amidation Reactions and Coupling Methodologies

The most common and direct approach to synthesizing N-(4-cyanophenyl)-3,4-dimethylbenzamide involves the amidation reaction between a derivative of 3,4-dimethylbenzoic acid and 4-aminobenzonitrile (B131773). A typical and highly effective method is the Schotten-Baumann reaction, where an acyl chloride, such as 3,4-dimethylbenzoyl chloride, reacts with the amine in the presence of a base. chemicalbook.com The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. chemicalbook.com

The synthesis of the requisite 3,4-dimethylbenzoyl chloride can be achieved from 3,4-dimethylbenzoic acid by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com These reactions typically proceed with good conversion, though isolation of the acyl chloride is often necessary before proceeding with the amidation step. chemicalbook.com

Alternatively, direct coupling of the carboxylic acid with the amine can be accomplished using a variety of coupling reagents developed primarily for peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemicalbook.com These methods offer mild reaction conditions and high yields.

A general procedure for the synthesis of N-substituted benzamides via the Schotten-Baumann reaction is outlined below:

| Step | Procedure |

| 1. | A solution of the amine (e.g., 4-aminobenzonitrile) is prepared in a suitable aprotic solvent like dichloromethane (B109758) (DCM). |

| 2. | An equimolar amount of a base, such as triethylamine or diisopropylethylamine (DIEA), is added to the solution. |

| 3. | The corresponding acyl chloride (e.g., 3,4-dimethylbenzoyl chloride), typically 1 to 2 equivalents, is added to the stirring solution. |

| 4. | The reaction mixture is stirred at room temperature for a period of 8 to 16 hours. |

| 5. | Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. |

| 6. | The organic layer is dried and the solvent is removed to yield the crude product, which can be further purified by recrystallization or chromatography. |

Table 1: General Schotten-Baumann Reaction Protocol for Benzamide Synthesis. chemicalbook.com

Synthesis via Nitrile Precursors and Transformations

An alternative synthetic strategy involves the manipulation of nitrile groups. While the target molecule already contains a cyano group, other benzamides can be synthesized from nitrile precursors. For instance, the partial hydrolysis of a benzonitrile (B105546) can yield a primary benzamide. bldpharm.com This transformation can be achieved under either acidic or basic conditions, though careful control is necessary to prevent complete hydrolysis to the carboxylic acid.

More advanced methods for converting nitriles to amides include metal-catalyzed hydration reactions. These catalytic approaches often offer milder reaction conditions and greater functional group tolerance. bldpharm.com Furthermore, nitriles can serve as precursors for the synthesis of N-aryl amides through rearrangement reactions of intermediates derived from nitriles. chemicalbook.com

Novel Approaches and Catalytic Systems in Amide Synthesis

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for amide bond formation, many of which rely on transition metal catalysis. These modern techniques often provide higher yields, greater functional group tolerance, and more environmentally benign reaction conditions compared to traditional methods.

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed)

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl amides. These reactions typically involve the coupling of an aryl halide or triflate with an amide or an ammonia (B1221849) surrogate. semanticscholar.org For the synthesis of this compound, this could involve coupling 3,4-dimethylbenzoyl chloride with a protected 4-aminobenzonitrile or coupling an aryl halide derived from 3,4-dimethylbenzene with 4-cyanobenzamide.

A notable development is the palladium-catalyzed amination of aryl chlorides and bromides using ammonium (B1175870) salts as the amine source. semanticscholar.org This method avoids the handling of gaseous ammonia and can offer higher selectivity for the primary arylamine product. semanticscholar.org The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

Recent research has also focused on the use of palladium nanoparticles as catalysts for C-N bond formation, offering advantages such as high catalytic activity and ease of separation from the reaction mixture. organic-chemistry.org

Below is a table summarizing various palladium-catalyzed amination reactions:

| Catalyst System | Reactants | Product | Key Features |

| Pd(OAc)₂ / Ligand | Aryl Halide + Amine | N-Aryl Amine | Versatile for various amines and aryl halides. |

| [Pd(cinnamyl)Cl]₂ / Ligand | Aryl Chloride + Ammonium Sulfate | Primary Arylamine | Higher selectivity for primary amine. semanticscholar.org |

| Palladium Nanoparticles | Benzyl Halide + Aryltrialkoxysilane | Diarylmethane | Ligand-free catalysis. organic-chemistry.org |

Table 2: Examples of Palladium-Catalyzed C-N Bond Forming Reactions.

Electrophilic Aromatic Substitution for Aryl-Nitrile Incorporation

The synthesis of the starting material, 3,4-dimethylbenzoic acid, often begins with the electrophilic aromatic substitution of o-xylene (B151617). The Friedel-Crafts acylation of o-xylene with an appropriate acylating agent, followed by oxidation of the resulting ketone, is a common route. The regioselectivity of this initial acylation is a critical factor.

The two methyl groups in o-xylene are ortho- and para-directing and activating. Acylation can therefore potentially occur at positions 3, 4, or 5. However, due to steric hindrance from the adjacent methyl groups, substitution at position 3 is generally disfavored. The major products are typically the 3,4- and 4,5-disubstituted isomers. The ratio of these isomers can be influenced by the reaction conditions, including the choice of Lewis acid catalyst and solvent. For instance, Friedel-Crafts acylation of o-xylene with acetyl chloride and aluminum chloride has been reported to yield 3,4-dimethylacetophenone as a major product. researchgate.net

Chemo- and Regioselectivity in the Synthesis of this compound

The synthesis of this compound requires careful consideration of both chemoselectivity and regioselectivity.

Chemoselectivity becomes particularly important during the amidation step. The nucleophile, 4-aminobenzonitrile, possesses two potentially reactive sites: the amino group and the cyano group. The amino group is significantly more nucleophilic than the cyano group, especially towards an electrophilic acyl chloride. Therefore, the reaction with 3,4-dimethylbenzoyl chloride is expected to proceed with high chemoselectivity at the amino group, leaving the cyano group intact. However, under certain harsh conditions or with specific catalysts, the cyano group could potentially undergo hydrolysis or other transformations. The choice of mild reaction conditions and appropriate reagents is therefore crucial to ensure the desired chemoselectivity. Studies on the chemoselective amidation of substrates containing multiple functional groups have shown that factors such as the choice of base and solvent can play a critical role. nih.gov

Regioselectivity , as discussed previously, is a key consideration in the synthesis of the 3,4-dimethylbenzoyl precursor from o-xylene. The directing effects of the two methyl groups on the aromatic ring guide the incoming electrophile. While a mixture of isomers is possible, reaction conditions can often be optimized to favor the formation of the desired 3,4-disubstituted product. sid.irgoogle.com The use of shape-selective catalysts, such as zeolites, in Friedel-Crafts reactions can significantly enhance the regioselectivity towards a specific isomer.

The following table provides a summary of spectral data for related benzamide compounds, which can be used for the characterization of this compound.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| N,N-dimethylbenzamide | 7.38 (s, 5H), 3.10 (s, 3H), 2.96 (s, 3H) | 171.76, 136.34, 129.61, 128.54, 128.43, 127.11, 126.98 |

| N-Methyl-3,4-dimethylbenzamide | 7.44-7.52 (m, 2H), 7.18-7.22 (m, 2H), 6.44 (bs, 1H), 2.90 (d, 3H, J = 4.9 Hz), 2.29 (s, 3H), 2.27 (s, 3H) | 168.6, 138.4, 134.6, 132.1, 128.4, 127.7, 123.9, 26.8, 21.4, 19.8 |

| N-(4-cyanophenyl)benzamide | 8.01 (d, 2H, J=8.7 Hz), 7.90 (d, 2H, J=8.7 Hz), 7.65-7.50 (m, 3H), 7.45 (t, 2H, J=7.5 Hz) | 165.9, 142.1, 134.3, 132.9, 132.0, 128.9, 127.6, 120.9, 118.6, 108.9 |

Table 3: NMR Spectral Data for Representative Benzamide Derivatives. rsc.orgresearchgate.netrsc.org

Advanced Structural and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Spectroscopy is a fundamental tool for probing the molecular structure. Advanced spectroscopic methods offer a window into the dynamics, connectivity, and functional group environments of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. For N-(4-cyanophenyl)-3,4-dimethylbenzamide, both ¹H and ¹³C NMR would provide definitive structural information.

In ¹H NMR, the single proton on the amide nitrogen (N-H) would likely appear as a broad singlet in the downfield region (typically δ 9.5-10.5 ppm), with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The aromatic region would be complex, showing signals for the three protons of the 3,4-dimethylphenyl ring and the four protons of the 4-cyanophenyl ring, which would appear as two distinct doublets due to symmetry. The two methyl groups on the benzamide (B126) ring, being in slightly different electronic environments, would appear as sharp singlets in the aliphatic region (around δ 2.3 ppm).

In ¹³C NMR, distinct signals would be expected for each carbon atom. The carbonyl carbon of the amide would be found significantly downfield (~165-170 ppm), while the nitrile carbon would appear in the 118-120 ppm range. Due to restricted rotation around the C(O)-N amide bond, a phenomenon observed in related benzamides, it is possible that at low temperatures, separate signals could be resolved for aromatic carbons close to the amide linkage. rsc.orgnist.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | - | 165-170 |

| Aromatic C-H | 7.2 - 8.0 | 120-145 |

| Nitrile Carbon (C≡N) | - | 118-120 |

| Methyl Carbons (-CH₃) | ~2.3 | 19-21 |

| Amide Proton (N-H) | 9.5 - 10.5 | - |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and study non-covalent interactions like hydrogen bonding. nist.gov

The IR spectrum of this compound would be dominated by several characteristic absorption bands. A sharp, intense band around 2220-2230 cm⁻¹ is the unmistakable signature of the nitrile (C≡N) stretching vibration. evitachem.com The amide group gives rise to two prominent bands: the Amide I band (primarily C=O stretch) around 1650-1680 cm⁻¹ and the Amide II band (a mix of N-H bending and C-N stretching) near 1530-1550 cm⁻¹. The position of the N-H stretching vibration, expected in the 3200-3400 cm⁻¹ region, would be highly indicative of the extent of intermolecular hydrogen bonding. In the solid state, this band is typically broadened and shifted to a lower frequency compared to its position in a dilute solution. nih.gov

Raman spectroscopy would provide complementary information. The nitrile and aromatic ring stretching vibrations are typically strong and easily identifiable in Raman spectra, making it a useful tool for confirming these structural features.

Predicted Principal Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H Stretch | Amide | 3200-3400 | Medium-Strong (Broad in H-bonded state) |

| C-H Stretch (Aromatic) | Aryl | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl | 2850-3000 | Medium-Weak |

| C≡N Stretch | Nitrile | 2220-2230 | Strong, Sharp |

| Amide I (C=O Stretch) | Amide | 1650-1680 | Strong |

| Amide II (N-H Bend/C-N Stretch) | Amide | 1530-1550 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. For this compound, which has the molecular formula C₁₆H₁₄N₂O, HRMS would provide an extremely accurate mass measurement of its molecular ion. This measured mass would be compared to the calculated theoretical mass. A match within a very narrow tolerance (typically < 5 ppm) would unambiguously confirm the molecular formula, distinguishing it from any other compounds with the same nominal mass but different elemental compositions.

Molecular Formula: C₁₆H₁₄N₂O

Calculated Monoisotopic Mass: 250.1106 g/mol

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most precise and unambiguous data on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular arrangements. While a crystal structure for this compound is not publicly available, its features can be predicted based on known structures of similar benzamides.

The solid-state conformation is expected to be relatively planar across the central amide linkage. There will, however, be a notable twist between the two aromatic rings. The dihedral angle between the plane of the 3,4-dimethylphenyl ring and the 4-cyanophenyl ring is a key conformational parameter. In related structures, this angle can vary but typically establishes a non-coplanar arrangement to minimize steric hindrance. Bond lengths and angles within the amide and nitrile groups would be expected to fall within well-established ranges. For instance, the C=O bond would be approximately 1.24 Å, and the C≡N bond would be around 1.15 Å. evitachem.com

Predicted Key Bond Parameters

| Parameter | Atoms Involved | Expected Value |

| Bond Length | Amide C=O | ~1.24 Å |

| Bond Length | Amide C-N | ~1.33 Å |

| Bond Length | Nitrile C≡N | ~1.15 Å |

| Dihedral Angle | (Dimethylphenyl Ring) - (Cyanophenyl Ring) | 20° - 50° |

In the crystal lattice, molecules of this compound would be organized through a network of intermolecular forces. The most significant of these would be the hydrogen bond between the amide N-H group of one molecule and the amide carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O interaction is a classic motif in benzamides that typically leads to the formation of one-dimensional chains or ribbons extending through the crystal.

Conformational Isomerism and Rotational Barriers

The conformational flexibility of this compound is primarily dictated by the rotation around the amide C-N bond and the C-C bonds connecting the phenyl rings to the amide group. The partial double bond character of the amide C-N bond restricts free rotation, leading to the possibility of cis and trans conformers. For secondary amides like the target compound, the trans conformation is generally favored due to lower steric hindrance.

Rotation around the C(O)-aryl and N-aryl single bonds determines the relative orientation of the two aromatic rings. The planarity of the molecule is influenced by the substituents on the phenyl rings. In this compound, the 3,4-dimethyl substitution pattern does not introduce significant ortho-substituent effects that would force the phenyl ring out of the plane of the amide group. However, steric interactions between the hydrogen atoms on the rings and the amide group can still lead to non-planar ground-state conformations.

Computational studies on related benzamides have provided insights into the energetic barriers associated with these rotations. For instance, in N-methylbenzamide, the rotational barrier around the C(sp²)-C(aryl) bond is relatively low, with calculated values around 2.80 kcal/mol. This suggests a significant degree of conformational freedom at room temperature.

The presence of ortho-substituents can dramatically increase these rotational barriers. Studies on ortho-substituted tertiary aromatic amides have shown that steric repulsion between the ortho-substituent and the amide oxygen atom can lead to a significant increase in the rotational barrier around the C-C(O) bond, with values reaching up to 19.2 kcal/mol. wikipedia.org While this compound lacks ortho-substituents, this finding underscores the importance of steric factors in defining conformational preferences.

The conformational behavior of N-aryl amides is also influenced by electronic effects. The π-electron density of the aryl groups can affect the conformational preference around the C-N amide bond. In some N,N-diaryl amides, the more π-electron-rich aryl group preferentially adopts a trans position relative to the amide oxygen.

Interactive Table: Rotational Barriers in Related Amides

| Compound | Rotational Bond | Barrier Height (kcal/mol) | Method |

|---|---|---|---|

| N-Methylbenzamide | C(sp²)-C(aryl) | 2.80 | Calculation |

| ortho-dichloro-substituted tertiary benzamide | C-C(O) | 19.2 | Calculation |

This data from related compounds provides an estimate of the energy landscapes governing the conformational isomerism in benzamide derivatives.

Computational Chemistry and Theoretical Modeling of N 4 Cyanophenyl 3,4 Dimethylbenzamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity.researchgate.netresearchgate.net

Quantum mechanical calculations are fundamental to understanding the electronic distribution and reactivity of N-(4-cyanophenyl)-3,4-dimethylbenzamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which numerous properties can be derived. Such calculations are crucial for predicting the regions of the molecule that are susceptible to electrophilic or nucleophilic attack, understanding its stability, and interpreting its spectroscopic signatures. nih.gov

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the properties of molecules. nih.gov It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.net The process involves iteratively calculating the forces on each atom and adjusting their positions until a true energy minimum is reached, confirmed by the absence of imaginary vibrational frequencies. nih.gov

Interactive Table: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) Note: The following data is representative of typical values for similar chemical structures and is intended for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.23 Å |

| Bond Length | C-N (Amide) | 1.36 Å |

| Bond Length | C≡N (Cyano) | 1.16 Å |

| Bond Angle | O=C-N (Amide) | 122.5° |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic properties. libretexts.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl ring, while the LUMO would likely be centered on the electron-withdrawing cyanophenyl moiety.

Interactive Table: Representative FMO Properties for this compound Note: These values are illustrative and represent typical ranges for aromatic amides.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability |

| ELUMO | -1.5 eV | Indicates electron-accepting capability |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While QM methods describe static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of molecules over time. researchgate.netbiorxiv.org By solving Newton's equations of motion for all atoms in the system, MD simulations can map the molecule's conformational landscape. researchgate.net These simulations typically employ classical force fields, such as CHARMM or AMBER, and are often performed in a simulated solvent environment to mimic realistic conditions. physchemres.org

For this compound, MD simulations would be invaluable for understanding the rotation around the amide bond and the C-N bond connecting the phenyl rings. This flexibility is crucial as different conformations can have distinct biological activities or physical properties. The simulations can reveal the most populated conformational states, the energy barriers between them, and how the molecule interacts with its environment. biorxiv.org

Quantitative Structure-Property Relationships (QSPR) in Analogues.scispace.com

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical or chemical property. This is achieved by calculating a set of molecular descriptors (e.g., electronic, steric, topological) for each analogue and using statistical methods to create a predictive equation.

For analogues of this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention time. For instance, a study might investigate how varying the substituents on the phenyl rings affects these properties. Such models are highly valuable in materials science and drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis. researchgate.net

Interactive Table: Example of a QSPR Study for Benzamide (B126) Analogues Note: This table is a hypothetical representation of a QSPR analysis.

| Analogue | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Predicted Solubility (mg/L) |

|---|---|---|---|

| Analogue A | 230.25 | 3.1 | 50.5 |

| Analogue B | 244.28 | 3.5 | 35.2 |

| This compound | 250.30 | 3.6 | 30.1 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data.nih.gov

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the structure and the computational model. researchgate.net Time-dependent DFT (TD-DFT) is used to predict UV-visible absorption spectra, while standard DFT calculations can accurately predict vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.netresearchgate.net

For this compound, calculations would predict characteristic vibrational modes, such as the C=O stretching of the amide, the C≡N stretching of the cyano group, and the N-H stretching. scispace.com A close agreement between the calculated and experimental spectra provides strong evidence for the proposed molecular structure and its computed conformation. researchgate.net

Interactive Table: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) Note: This is a representative table. Experimental values can vary based on the sample phase.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amide | 3350 | 3345 |

| C-H Stretch | Aromatic | 3080 | 3075 |

| C≡N Stretch | Cyano | 2235 | 2230 |

Computational Studies of Reaction Mechanisms and Transition States.pku.edu.cn

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify the lowest energy reaction pathway, including all intermediates and transition states. pku.edu.cnresearchgate.net Calculating the energy of transition states allows for the determination of activation energies, which govern the reaction rate.

For this compound, one could computationally study its synthesis, for example, the amide bond formation between 3,4-dimethylbenzoyl chloride and 4-aminobenzonitrile (B131773). Such a study would model the reactants, the transition state for the nucleophilic attack, and the final product, providing insight into the reaction's feasibility and kinetics. These studies can distinguish between kinetically and thermodynamically controlled reaction pathways, which is crucial for optimizing reaction conditions to favor a desired product. pku.edu.cn

Reactivity, Transformations, and Reaction Mechanism Studies

Chemical Transformations of the Benzamide (B126) Moiety

The amide bond is a robust functional group, yet it can undergo specific transformations under controlled conditions. The primary reactions involving the benzamide moiety are hydrolysis and reduction.

Hydrolysis: The amide linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield 3,4-dimethylbenzoic acid and 4-aminobenzonitrile (B131773).

Acid-Catalyzed Hydrolysis: This reaction typically involves heating the benzamide in the presence of a strong acid (e.g., H₂SO₄ or HCl). The mechanism proceeds via protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Saponification using a strong base (e.g., NaOH or KOH) also effects hydrolysis. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and the amine.

Reduction: The carbonyl group of the benzamide can be reduced to a methylene group (-CH₂-) to form the corresponding secondary amine, N-((4-cyanophenyl)methyl)-3,4-dimethylaniline. This transformation requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), and is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

| Reaction | Reagents | Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 3,4-Dimethylbenzoic acid + 4-Aminobenzonitrile |

| Base-Catalyzed Hydrolysis | OH⁻, Heat | 3,4-Dimethylbenzoate + 4-Aminobenzonitrile |

| Reduction | 1) LiAlH₄, THF; 2) H₂O | N-((4-cyanophenyl)methyl)-3,4-dimethylaniline |

Reactions Involving the Cyano Group

The cyano (nitrile) group on the phenyl ring is a versatile functional group that can participate in a variety of addition and reduction reactions. Its electron-withdrawing nature also influences the reactivity of the aromatic ring to which it is attached.

Hydrolysis: Similar to the amide, the nitrile group can be hydrolyzed under harsh acidic or basic conditions. This reaction proceeds in a stepwise manner, initially forming an amide (N-(4-carbamoylphenyl)-3,4-dimethylbenzamide), which can then be further hydrolyzed to the corresponding carboxylic acid (4-(3,4-dimethylbenzamido)benzoic acid).

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). This reaction yields N-(4-(aminomethyl)phenyl)-3,4-dimethylbenzamide.

Addition Reactions: Organometallic reagents, such as Grignard reagents (R-MgBr), can attack the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine.

| Reaction | Reagents | Major Product |

|---|---|---|

| Complete Hydrolysis (Acidic) | H₃O⁺, Heat | 4-(3,4-Dimethylbenzamido)benzoic acid |

| Reduction | 1) LiAlH₄; 2) H₂O or H₂/Pd | N-(4-(Aminomethyl)phenyl)-3,4-dimethylbenzamide |

| Grignard Reaction | 1) R-MgBr; 2) H₃O⁺ | N-(4-acylphenyl)-3,4-dimethylbenzamide |

Aromatic Ring Functionalization and Substitution Reactions

The molecule possesses two aromatic rings with different electronic properties, allowing for regioselective functionalization.

The 3,4-Dimethylphenyl Ring: This ring is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the two methyl groups. Electrophiles will preferentially attack the positions ortho and para to the methyl groups, specifically C-2, C-5, and C-6. Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation.

The 4-Cyanophenyl Ring: This ring is strongly deactivated towards EAS because of the powerful electron-withdrawing effects of both the cyano group and the amide substituent. Electrophilic attack is highly disfavored. Conversely, this deactivation makes the ring susceptible to nucleophilic aromatic substitution (NAS), particularly if a leaving group is present at a position ortho or para to the cyano group.

Mechanistic Investigations of Formation and Derivatization Pathways

Understanding the mechanisms of formation and subsequent reactions is crucial for optimizing reaction conditions and predicting outcomes.

The synthesis of N-(4-cyanophenyl)-3,4-dimethylbenzamide is typically achieved via an acylation reaction between an activated form of 3,4-dimethylbenzoic acid and 4-aminobenzonitrile. A common laboratory method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534).

The mechanism is a classic nucleophilic acyl substitution. The amine nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond after deprotonation.

While direct acylation with an acyl chloride is common, catalytic methods are also employed for amide bond formation. For instance, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) involves a catalytic cycle where the carboxylic acid is activated in situ.

A plausible catalytic cycle for a transition-metal-catalyzed synthesis (e.g., palladium-catalyzed aminocarbonylation) would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to an aryl halide (e.g., 3,4-dimethyl-iodobenzene).

CO Insertion: Carbon monoxide inserts into the palladium-aryl bond.

Reductive Elimination: The amine (4-aminobenzonitrile) coordinates to the metal center, followed by reductive elimination to form the final amide product and regenerate the palladium(0) catalyst.

The key intermediate in the formation of the amide bond via the acyl chloride route is the tetrahedral intermediate . This species is formed when the lone pair of the amine's nitrogen atom attacks the carbonyl carbon. The stability of this intermediate and the energy of the transition states leading to and from it are critical in determining the reaction rate.

In electrophilic aromatic substitution reactions on the dimethylphenyl ring, the crucial intermediate is the arenium ion (or sigma complex). This is a resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring. The stability of this intermediate, which is enhanced by the electron-donating methyl groups, dictates the regioselectivity of the substitution.

Amide bond formation from a carboxylic acid and an amine is thermodynamically favorable but often kinetically slow, necessitating either activation of the carboxylic acid or the use of high temperatures. The use of an acyl chloride significantly lowers the activation energy, making the reaction kinetically feasible at or below room temperature.

The hydrolysis of the amide bond is the reverse reaction. While thermodynamically accessible, it also has a high activation energy, explaining the general stability of amides. Catalysis by strong acid or base provides a lower-energy pathway for this transformation. Thermodynamic data from related compounds, such as benzamide, show that processes like sublimation and vaporization are governed by the strength of intermolecular forces, particularly hydrogen bonding in the solid state. researchgate.net

Design and Synthesis of Derivatives and Analogues for Structure Relationship Studies

Systematic Structural Modifications around the Benzamide (B126) Core

The benzamide core of N-(4-cyanophenyl)-3,4-dimethylbenzamide serves as a foundational element for structural modifications. Researchers have systematically altered this region to investigate its role in molecular recognition and biological activity. Modifications often involve changes to the substitution pattern on the benzoyl ring and alterations to the amide linker. For instance, in related benzamide-containing compounds, moving or changing substituents on the phenyl ring has been shown to significantly impact receptor affinity and selectivity. While specific examples for the 3,4-dimethylbenzamide (B1294666) core are not detailed in the provided literature, the general principles of SAR suggest that variations at these positions would be a key area of investigation.

Exploration of Substituent Effects on the Cyanophenyl Moiety

The 4-cyanophenyl group is a critical component of the parent molecule, often involved in key binding interactions with target proteins. Structure-activity relationship studies on analogous compounds have demonstrated that the para-cyanophenyl ring can be crucial for balanced activity, for example in dual aromatase and sulfatase inhibitors. Research on related structures explores replacing the cyano group with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the ring and its interaction with biological targets. Furthermore, the entire cyanophenyl ring has been substituted with other cyclic structures to probe the spatial and electronic requirements for optimal activity. In studies of similar molecules, replacing the para-cyanophenyl ring with other ring structures was a key strategy in SAR investigations. nih.gov

Heterocyclic Ring Incorporation in this compound Analogues

To explore new chemical space and introduce novel interactions with biological targets, heterocyclic rings are often incorporated into parent structures. In analogues of molecules containing a cyanophenyl group, the replacement of a triazolyl group with an imidazolyl group led to the discovery of a highly potent dual aromatase and sulfatase inhibitor. nih.gov This suggests that for this compound, replacing or augmenting the existing rings with heterocyclic systems such as imidazoles, triazoles, or piperazines could lead to derivatives with significantly altered pharmacological profiles. For example, arylpiperazine derivatives containing a cyanophenylmethyl group have been shown to exhibit high affinity for serotonin (B10506) 5-HT7 receptors. nih.gov

Molecular-Level Interaction and Structure-Interaction Relationships

A fundamental goal of designing and synthesizing derivatives is to understand and optimize their interactions at a molecular level. This involves detailed studies of how these compounds bind to their biological targets and the principles that govern this recognition.

The biological activity of this compound analogues is quantified through in vitro assays. These assays measure the compound's ability to inhibit a specific enzyme or bind to a particular receptor. For example, studies on related cyanophenyl-containing compounds have determined their inhibitory concentrations (IC50) against enzymes like aromatase and steroid sulfatase, with potent derivatives showing activity in the nanomolar range. nih.gov Similarly, the binding affinity (Ki) of analogous compounds for receptors such as the dopamine (B1211576) D3 receptor and serotonin 5-HT7 receptor has been characterized through radioligand binding assays, revealing high-affinity ligands with Ki values in the low nanomolar to picomolar range. nih.govnih.gov These quantitative data are essential for establishing a clear structure-activity relationship.

The following table summarizes the in vitro activity of representative analogous compounds, illustrating the impact of structural modifications on biological targets.

| Compound Class | Modification | Target | Activity Metric | Potency |

| Phenyl-triazole derivative | Replacement of triazolyl with imidazolyl | Aromatase/Sulfatase | IC50 | 0.2 nM / 2.5 nM nih.gov |

| Arylpiperazine derivative | N-(4-cyanophenylmethyl) group | 5-HT7 Receptor | Ki | 15 nM (human) nih.gov |

| Arylpiperazine derivative | N-(4-cyanophenylmethyl) group | Adenylate Cyclase | IC50 | 60.71 nM nih.gov |

| Arylcarboxamide derivative | Alkyl chain elongation, ring substitution | Dopamine D3 Receptor | Ki | 0.13 - 4.97 nM nih.gov |

This table is generated based on data from analogous compounds to illustrate the types of findings in ligand-target binding studies.

The insights gained from SAR and ligand-target binding studies inform the principles of rational drug design. By understanding which structural features are critical for binding and activity, chemists can design new molecules with improved properties. For instance, if a hydrogen bond acceptor is found to be crucial in a particular region of the target protein, derivatives can be designed to incorporate a suitable functional group at the corresponding position on the ligand. Similarly, if a hydrophobic pocket is identified, modifications can be made to the ligand to better occupy this space, thereby increasing binding affinity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models and molecular docking studies are computational tools that can further elucidate these interactions and guide the design of more effective compounds. researchgate.net

Advanced Analytical Methodologies for Research Purposes

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an indispensable tool in chemical research for separating a mixture into its individual components. For a compound like N-(4-cyanophenyl)-3,4-dimethylbenzamide, chromatographic methods are the primary means of assessing its purity and isolating it from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) and its higher-pressure, higher-resolution evolution, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Purity is determined by integrating the area of the chromatographic peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A simple and sensitive HPLC method can be developed for routine purity checks. nih.govnih.gov For instance, a method for a structurally related benzamide (B126) derivative achieved successful separation using a C18 column with an isocratic elution of acetonitrile (B52724) and water containing formic acid. nih.govresearchgate.net This type of method allows for the detection and quantification of impurities, ensuring the quality of the research sample. wu.ac.th UPLC systems, by using smaller particle sizes in the column (<2 µm), offer faster analysis times and greater resolution, which is particularly useful for separating closely related impurities.

Table 1: Illustrative HPLC/UPLC Parameters for Purity Assessment

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating the compound from polar and nonpolar impurities. nih.govwu.ac.th |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% Formic Acid or Trifluoroacetic Acid) | Eluent that carries the sample through the column. The organic modifier (acetonitrile) content is adjusted to achieve optimal separation. nih.govscholarsresearchlibrary.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and can influence resolution. scholarsresearchlibrary.com |

| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times. wu.ac.th |

| Detection | UV-Vis or Photodiode Array (PDA) Detector (e.g., at 254 nm or a wavelength of maximum absorbance) | Monitors the column effluent for UV-absorbing compounds. PDA provides spectral information, aiding in peak purity assessment. nih.gov |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile substances. peerj.com In the context of this compound synthesis, GC is crucial for detecting and quantifying residual solvents used during the reaction and purification steps (e.g., toluene, N,N-dimethylformamide (DMF), or dioxane). researchgate.net It can also identify volatile byproducts that may have formed during synthesis.

For analysis, a sample of the compound is dissolved in a suitable high-purity solvent and injected into the GC. Often, headspace GC (GC-HS) is used for residual solvent analysis, where the vapor above the sample is injected, preventing non-volatile components like the primary compound from contaminating the system. peerj.comresearchgate.net The separation occurs in a capillary column, and a Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity for organic compounds.

Table 2: Potential Volatile Impurities and Typical GC-FID Conditions

| Potential Impurity | Origin | Typical GC Parameters |

|---|---|---|

| Toluene | Reaction or purification solvent | Column: DB-624 or similar (for volatile organics) |

| N,N-Dimethylformamide (DMF) | Reaction solvent | Injection: Direct or Headspace (HS) peerj.comresearchgate.net |

| Dichloromethane (B109758) | Extraction solvent | Oven Program: Temperature gradient (e.g., 50°C to 220°C) to elute solvents with different boiling points. thermofisher.com |

| Heptane / Ethyl Acetate | Recrystallization or chromatography solvents | Detector: Flame Ionization Detector (FID) researchgate.net |

Hyphenated Techniques for Structural Confirmation and Impurity Profiling

Hyphenated techniques combine the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry (MS), providing a high degree of specificity and sensitivity. ijprajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. After separation via HPLC or UPLC, the eluent is directed into a mass spectrometer. amazonaws.com This technique is invaluable for confirming the identity of the synthesized this compound by providing its precise molecular weight. ijprajournal.com Furthermore, LC-MS is instrumental in impurity profiling, which involves the detection, identification, and quantification of impurities present in a substance. unr.edu.ar It can identify and help elucidate the structures of synthesis byproducts, degradation products, and intermediates that are not volatile enough for GC analysis. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle but is used for volatile and semi-volatile compounds. ijprajournal.com It combines the separation from a GC with the detection power of a mass spectrometer. researchgate.net This is particularly useful for unambiguously identifying residual solvents or volatile byproducts by comparing their mass spectra to established libraries. peerj.comresearchgate.net For complex samples, advanced techniques like comprehensive two-dimensional GC (GCxGC) coupled with Time-of-Flight (TOF) MS can provide even greater resolving power for detailed chemical profiling. researchgate.net

Table 3: Application of Hyphenated Techniques for this compound

| Technique | Primary Application | Information Obtained |

|---|---|---|

| LC-MS | - Identity confirmation of the main compound.- Profiling of non-volatile and semi-volatile impurities. ekb.eg | - Molecular weight of the parent compound.- Molecular weights and fragmentation patterns of impurities, aiding in structural elucidation. ijprajournal.comamazonaws.com |

| GC-MS | - Unambiguous identification of volatile impurities.- Analysis of thermally stable byproducts. | - Identification of residual solvents (e.g., toluene, DMF).- Identification of volatile starting materials or byproducts by library matching of mass spectra. peerj.comthermofisher.com |

Quantitative Analytical Techniques for Research Samples

Determining the precise concentration of this compound in a research sample is essential for its use in further experiments. HPLC with UV detection is a widely used and reliable method for quantification.

The process involves creating a calibration curve using certified reference standards of the compound at several known concentrations. The peak area response for each standard is plotted against its concentration. For the method to be considered reliable, this plot must demonstrate linearity over the desired concentration range, typically indicated by a correlation coefficient (R²) value greater than 0.99. researchgate.net

Once the calibration curve is established, the research sample is analyzed under the same conditions. The concentration of this compound in the sample is then determined by interpolating its peak area from the calibration curve. Method validation according to established guidelines ensures accuracy and precision. wu.ac.th Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

Table 4: Example of Quantitative HPLC Method Validation Parameters

| Parameter | Example Value | Description |

|---|---|---|

| Linearity Range | 0.25 - 20 µg/mL | The concentration range over which the detector response is directly proportional to the analyte concentration. nih.govresearchgate.net |

| Correlation Coefficient (R²) | > 0.999 | A statistical measure of how well the calibration data fit the regression line. wu.ac.th |

| Accuracy (% Recovery) | 95 - 105% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. researchgate.net |

| Precision (%RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Limit of Detection (LOD) | ~0.1 ng | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net |

| Limit of Quantification (LOQ) | ~0.2 ng | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net |

Supramolecular Chemistry and Solid State Organization

Hydrogen Bond Directivity and Self-Assembly Motifs

The amide group is a powerful and reliable hydrogen-bonding motif in crystal engineering. solubilityofthings.com In N-(4-cyanophenyl)-3,4-dimethylbenzamide, the amide functionality possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual nature allows for the formation of robust intermolecular hydrogen bonds. Typically, primary and secondary amides form strong intermolecular N-H···O hydrogen bonds. nih.gov These interactions can lead to the formation of well-defined supramolecular synthons, such as the common R²₂(8) dimer or one-dimensional chains. acs.orgnih.gov In many benzamide (B126) derivatives, molecules are connected via intermolecular N-H···O hydrogen bonds, forming extended networks. nih.gov

The cyano group (C≡N) also plays a significant role in directing self-assembly. While not as strong a hydrogen bond acceptor as the carbonyl oxygen, the nitrogen atom of the cyano group can participate in weaker C-H···N hydrogen bonds. nih.govnih.gov The linear geometry of the cyano group influences the directionality of these interactions. ebsco.com The interplay between the strong N-H···O amide interactions and weaker C-H···N or C-H···O interactions involving the aromatic rings and methyl groups will likely result in a complex and stable three-dimensional hydrogen-bonded network. The combination of amide and cyano functionalities can lead to diverse self-assembly motifs, where the amide groups form the primary structural backbone, and the cyano groups mediate interactions between these primary structures. researchgate.net

| Potential Hydrogen Bond Interactions in this compound | |

| Donor | Acceptor |

| Amide N-H | Amide C=O |

| Aromatic C-H | Amide C=O |

| Aromatic C-H | Cyano N |

| Methyl C-H | Amide C=O |

| Methyl C-H | Cyano N |

π-Stacking Interactions in Crystal Packing

Aromatic π-π stacking interactions are a crucial stabilizing force in the crystal packing of many organic compounds containing phenyl rings. nih.gov this compound contains two aromatic rings, the 3,4-dimethylphenyl group and the 4-cyanophenyl group, which are expected to engage in significant π-stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-clouds and the electron-deficient σ-frameworks of adjacent aromatic rings.

Co-crystallization and Multi-component Systems

Co-crystallization has emerged as a powerful technique to modify the physicochemical properties of active pharmaceutical ingredients and other organic solids. nih.gov Co-crystals are multi-component systems where different molecules are held together in a single crystal lattice through non-covalent interactions, most commonly hydrogen bonds. nih.gov The presence of strong hydrogen bond donors and acceptors in this compound makes it a prime candidate for forming co-crystals with other molecules, known as co-formers.

Amide derivatives are widely recognized for their potential as co-crystal formers. semanticscholar.org The amide group can form robust supramolecular heterosynthons with complementary functional groups on a co-former molecule. nih.gov For instance, co-crystallization with carboxylic acids often leads to the formation of a highly predictable and stable acid-amide heterosynthon. acs.org Other potential co-formers could include molecules with hydroxyl groups, pyridyl moieties, or other functional groups capable of forming strong hydrogen bonds with the amide or cyano groups of this compound. The formation of such multi-component systems can be achieved through various methods, including solvent evaporation, grinding, and slurrying. nih.govnih.gov By forming co-crystals, it is possible to create new solid forms with tailored properties such as solubility, stability, and melting point.

| Potential Co-formers for this compound | |

| Co-former Functional Group | Potential Supramolecular Synthon |

| Carboxylic Acid | Acid-Amide Heterosynthon |

| Alcohol/Phenol | Alcohol-Amide or Alcohol-Cyano Hydrogen Bonds |

| Pyridine | Pyridine-Amide Hydrogen Bonds |

| Primary/Secondary Amide | Amide-Amide Homodimer or Heterodimer |

Theoretical Prediction of Crystal Structures and Solid-State Properties

In recent years, computational methods for crystal structure prediction (CSP) have become increasingly powerful tools for understanding the solid-state landscape of organic molecules. nih.govannualreviews.org CSP methodologies aim to identify the most thermodynamically stable crystal packing arrangements for a given molecule based on its chemical structure. nih.gov These methods typically involve a systematic search of possible crystal packing arrangements (space groups and unit cell parameters) coupled with an accurate calculation of the lattice energy. annualreviews.org

For this compound, a CSP study would begin with a conformational analysis of the molecule to identify low-energy conformers. Subsequently, these conformers would be packed into various crystallographically possible arrangements. The energies of these hypothetical crystal structures are then calculated and ranked using force fields or, for higher accuracy, quantum mechanical methods such as Density Functional Theory (DFT) with dispersion corrections. nih.gov Successful CSP can provide valuable insights into potential polymorphs, which are different crystal structures of the same compound that can exhibit different physical properties. Furthermore, once a crystal structure is predicted or experimentally determined, computational methods can be used to calculate a range of solid-state properties, including lattice energy, density, mechanical properties, and even spectroscopic signatures. rsc.orgresearchgate.net

Emerging Research Applications and Future Directions of N 4 Cyanophenyl 3,4 Dimethylbenzamide

While extensive research on N-(4-cyanophenyl)-3,4-dimethylbenzamide is still in its nascent stages, the unique structural combination of a cyanophenyl moiety and a dimethylbenzamide core presents a fertile ground for exploration across various scientific disciplines. The inherent electronic and structural features of this compound suggest a range of potential applications, from the development of sophisticated molecular tools to the engineering of novel materials. This section will explore the prospective research avenues and future directions for this compound, based on the known functionalities of its constituent chemical groups.

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane or DMF | |

| Catalyst | Triethylamine (1.5 equiv) | |

| Reaction Temperature | 0–25°C (room temperature) | |

| Purification Yield | 65–85% |

Q. Table 2: Biological Activity Benchmarks

| Assay Type | Target | Observed Activity | Reference |

|---|---|---|---|

| 5-HT1A Binding | IC₅₀ = 120 nM | Competitive inhibition | |

| Antiproliferative (MCF-7) | IC₅₀ = 8.7 µM | G0/G1 cell cycle arrest | |

| DHFR Inhibition | Kᵢ = 15 nM | Reversible binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.